

Physical and chemical properties of meso-2,4-diacetoxypentane

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Compound of Interest

Compound Name: 2,4-Diacetoxypentane

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Technical Guide: meso-2,4-diacetoxypentane

Audience: Researchers, scientists, and drug development professionals.

Introduction

Meso-2,4-diacetoxypentane is a diester of meso-2,4-pentanediol. As a meso compound, it possesses chiral centers but is achiral overall due to an internal plane of symmetry. This unique stereochemistry can influence its physical properties and biological activity. This document provides a technical overview of the known and predicted physical and chemical properties of meso-2,4-diacetoxypentane, a detailed experimental protocol for its synthesis, and expected spectroscopic characteristics to aid in its identification and use in research and development.

Physical and Chemical Properties

Direct experimental data for meso-2,4-diacetoxypentane is limited in the current literature. However, properties can be inferred from analogous acyclic diacetates. The following tables summarize computed and experimental data for structurally similar compounds to provide an estimation of the expected properties of meso-2,4-diacetoxypentane.

Predicted Physical Properties of meso-2,4-diacetoxypentane

Property	Predicted Value	Notes
Molecular Formula	C ₉ H ₁₆ O ₄	Expected at room temperature.
Molecular Weight	188.22 g/mol	
Appearance	Colorless liquid	
Boiling Point	~200-220 °C	Estimated based on similar diacetates.
Solubility	Soluble in organic solvents (e.g., acetone, chloroform). Insoluble in water.	Diacetate esters are generally insoluble in water. [1]

Data from Analogous Compounds

Table 1: Properties of meso-2,3-diacetoxybutane[\[2\]](#)

Property	Value
Molecular Formula	C ₈ H ₁₄ O ₄
Molecular Weight	174.19 g/mol
IUPAC Name	[(2R,3S)-3-acetyloxybutan-2-yl] acetate

Table 2: Properties of 1,3-diacetoxypropane[\[3\]](#)[\[4\]](#)[\[5\]](#)

Property	Value
Molecular Formula	C ₇ H ₁₂ O ₄
Molecular Weight	160.17 g/mol
Boiling Point	211 °C
Density	1.08 g/cm ³
Refractive Index	1.42

Chemical Properties and Reactivity

Meso-**2,4-diacetoxypentane** is expected to exhibit reactivity typical of an ester.

- **Hydrolysis:** The ester groups can be hydrolyzed under acidic or basic conditions to yield meso-2,4-pentanediol and acetic acid. The rate of hydrolysis is significantly faster at very low or high pH values.^[6]
- **Transesterification:** It can undergo transesterification in the presence of an alcohol and a suitable catalyst.
- **Reduction:** The ester groups can be reduced by strong reducing agents like lithium aluminum hydride to yield the corresponding diol.

Experimental Protocols

A plausible synthetic route to meso-**2,4-diacetoxypentane** involves a two-step process: the stereoselective synthesis of meso-2,4-pentanediol, followed by its acetylation.

Synthesis of meso-2,4-pentanediol

The synthesis of the meso-diol precursor is crucial. One established method is the reduction of 2,4-pentanedione.

Methodology:

- **Reduction of 2,4-pentanedione:** Dissolve 2,4-pentanedione in ethanol in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
- **Addition of Reducing Agent:** Add sodium borohydride (NaBH_4) portion-wise to the stirred solution. The molar ratio of NaBH_4 to the diketone should be optimized to favor the formation of the diol.
- **Quenching the Reaction:** After the addition is complete, allow the reaction to stir at room temperature for several hours. Quench the reaction by the slow addition of dilute hydrochloric acid until the solution is acidic.

- **Extraction:** Remove the ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate.
- **Purification:** Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product will be a mixture of (d,l)- and meso-2,4-pentanediol. The meso isomer can be separated from the racemic mixture by fractional distillation or column chromatography.

Acetylation of meso-2,4-pentanediol

This procedure details the conversion of the meso-diol to the desired diacetate.

Methodology:

- **Reactant Setup:** In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve meso-2,4-pentanediol in anhydrous pyridine. Cool the flask in an ice bath.
- **Addition of Acetic Anhydride:** Slowly add acetic anhydride to the stirred solution. A typical molar ratio is a slight excess of acetic anhydride per hydroxyl group.
- **Reaction:** Allow the reaction mixture to warm to room temperature and stir overnight.
- **Workup:** Pour the reaction mixture into ice-cold water and extract with diethyl ether.
- **Washing:** Wash the organic layer sequentially with cold dilute hydrochloric acid (to remove pyridine), saturated sodium bicarbonate solution (to remove excess acetic acid), and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude meso-**2,4-diacetoxypentane**.
- **Purification:** The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Spectroscopic Characterization

Infrared (IR) Spectroscopy

The IR spectrum of meso-**2,4-diacetoxypentane** is expected to show characteristic absorptions for an alkyl acetate.

- C=O Stretch: A strong, sharp absorption band around $1735\text{-}1750\text{ cm}^{-1}$ corresponding to the carbonyl stretch of the ester.
- C-O Stretch: A strong absorption band in the region of $1200\text{-}1300\text{ cm}^{-1}$ due to the C-O stretching of the acetate group.^{[7][8][9][10]}
- C-H Stretch: Absorptions in the $2850\text{-}3000\text{ cm}^{-1}$ region due to the stretching of C-H bonds in the alkyl chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR:

- Methyl protons of acetate groups: A sharp singlet around δ 2.0-2.1 ppm.
- Methyl protons on the pentane backbone (C1 and C5): A doublet due to coupling with the adjacent methine proton.
- Methylene protons (C3): A complex multiplet due to diastereotopic protons coupling with the two adjacent methine protons.
- Methine protons (C2 and C4): A multiplet due to coupling with the adjacent methyl and methylene protons. Due to the meso symmetry, the two methine protons are chemically equivalent.

^{13}C NMR:

- Carbonyl carbons: Resonances in the δ 170-172 ppm region.
- Methine carbons (C2 and C4): Resonances in the δ 65-75 ppm region.
- Methylene carbon (C3): A resonance in the δ 35-45 ppm region.
- Methyl carbons of acetate groups: Resonances around δ 21 ppm.

- Methyl carbons on the pentane backbone (C1 and C5): Resonances in the δ 15-25 ppm region.

Visualization of Workflow

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of meso-**2,4-diacetoxypentane**.

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- To cite this document: BenchChem. [Physical and chemical properties of meso-2,4-diacetoxypentane]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1295394#physical-and-chemical-properties-of-meso-2-4-diacetoxypentane>]

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